molecular formula C31H29BrN2O5S B13922224 [(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate

Cat. No.: B13922224
M. Wt: 621.5 g/mol
InChI Key: PVSAZGHLDWSSJJ-PXJZQJOASA-N
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Description

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound using bromine or a brominating agent under controlled conditions.

    Sulfonylation Reaction: The bromophenyl intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonylamino derivative.

    Amidation Reaction: The sulfonylamino derivative undergoes an amidation reaction with a benzamido compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C31H29BrN2O5S

Molecular Weight

621.5 g/mol

IUPAC Name

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C31H29BrN2O5S/c32-26-16-18-28(19-17-26)40(37,38)34-27(20-23-10-4-1-5-11-23)22-39-31(36)29(21-24-12-6-2-7-13-24)33-30(35)25-14-8-3-9-15-25/h1-19,27,29,34H,20-22H2,(H,33,35)/t27-,29+/m1/s1

InChI Key

PVSAZGHLDWSSJJ-PXJZQJOASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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